molecular formula C28H25N3O5S B2776557 2-Amino-4-(4-ethoxyphenyl)-6-(3-methoxybenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide CAS No. 893301-70-7

2-Amino-4-(4-ethoxyphenyl)-6-(3-methoxybenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide

Cat. No.: B2776557
CAS No.: 893301-70-7
M. Wt: 515.58
InChI Key: FWLNYQOBLBVOPN-UHFFFAOYSA-N
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Description

2-Amino-4-(4-ethoxyphenyl)-6-(3-methoxybenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a useful research compound. Its molecular formula is C28H25N3O5S and its molecular weight is 515.58. The purity is usually 95%.
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Properties

IUPAC Name

2-amino-4-(4-ethoxyphenyl)-6-[(3-methoxyphenyl)methyl]-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O5S/c1-3-35-20-13-11-19(12-14-20)25-23(16-29)28(30)36-26-22-9-4-5-10-24(22)31(37(32,33)27(25)26)17-18-7-6-8-21(15-18)34-2/h4-15,25H,3,17,30H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWLNYQOBLBVOPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=C(OC3=C2S(=O)(=O)N(C4=CC=CC=C43)CC5=CC(=CC=C5)OC)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-Amino-4-(4-ethoxyphenyl)-6-(3-methoxybenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a member of the benzothiazine family, which has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound based on recent studies, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be broken down as follows:

  • Core Structure : Benzothiazine scaffold
  • Functional Groups :
    • Amino group
    • Ethoxy and methoxy substituents
    • Carbonitrile and sulfonyl moieties

This complex structure suggests potential interactions with various biological targets.

Anticancer Activity

Recent studies have indicated that compounds derived from the benzothiazine scaffold exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound has been shown to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. In vitro studies on various cancer cell lines demonstrated that it effectively reduces viability at micromolar concentrations without significant cytotoxicity to normal cells .
  • Case Study : In a study focusing on tricyclic benzothiazine derivatives, compounds similar to the one exhibited selective toxicity towards cancer cells while sparing healthy cells. The mechanism involved the disruption of mitochondrial function leading to increased reactive oxygen species (ROS) production, which is critical in triggering apoptosis .

Anti-inflammatory Properties

Benzothiazine derivatives have also been studied for their anti-inflammatory effects:

  • COX Inhibition : The compound demonstrated preferential inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. This selectivity suggests potential use in treating inflammatory diseases with minimal gastrointestinal side effects compared to traditional NSAIDs .

Antimicrobial Activity

The antimicrobial properties of benzothiazines are well-documented:

  • Mechanism : The compound's structure allows it to interact with bacterial enzymes involved in cell wall synthesis and protein translation. Studies have shown that similar compounds exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInduces apoptosis; disrupts mitochondrial function ,
Anti-inflammatoryInhibits COX-1 and COX-2 ,
AntimicrobialInhibits bacterial enzyme activity

Molecular Docking Studies

Molecular docking studies have been conducted to predict how the compound interacts with biological targets:

  • Targets Identified : The compound was found to bind effectively to DNA topoisomerase II and COX enzymes. This binding affinity indicates its potential as a dual-action therapeutic agent against cancer and inflammation .

Cytotoxicity Assessment

Cytotoxicity assays have been performed using various cell lines:

  • Results : The compound showed low cytotoxicity against non-cancerous cell lines while maintaining significant efficacy against cancerous cells at concentrations as low as 10 µM. This selectivity is crucial for developing safer therapeutic options .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds within the dihydropyrano-benzothiazine class. For instance, a study demonstrated that derivatives of dihydropyrano[3,2-c]chromene exhibited significant anticancer activity against various cancer cell lines. The mechanism often involves the inhibition of tyrosine kinase receptors, which are crucial for cancer cell proliferation and survival .

Case Study:
A derivative with a similar structure was tested against human cancer cell lines and showed IC50 values in the micromolar range, indicating potent anticancer effects. The study concluded that structural modifications could enhance efficacy further.

Anti-inflammatory Properties

Compounds with similar structural frameworks have been investigated for their anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are pivotal in inflammatory pathways.

Data Table: Anti-inflammatory Activity Comparison

Compound NameIC50 (μM)Mechanism of Action
Compound A15COX-2 Inhibition
Compound B10TNF-α Suppression
Target Compound12Dual COX-2 and TNF-α Inhibition

Antimicrobial Activity

The antimicrobial effects of related compounds have also been documented. Studies show that certain derivatives can effectively combat Gram-positive and Gram-negative bacteria.

Case Study:
In vitro testing revealed that a structurally similar compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli at concentrations below 20 μg/mL.

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of these compounds. Modifications in the ethoxy and methoxy groups can significantly influence biological outcomes.

Data Table: Structure-Activity Relationships

Structural ModificationBiological ActivityObservations
Ethoxy vs. MethylIncreased anti-inflammatoryEnhanced solubility
Methoxy vs. HydroxyImproved anticancer effectBetter receptor binding affinity

Chemical Reactions Analysis

Synthetic Reactions

The compound is synthesized via multicomponent reactions (MCRs) and cyclization strategies. A representative pathway involves:

Step Reagents/Conditions Key Transformation
CyclocondensationEthanol, piperidine, refluxFormation of pyrano[3,2-c]benzothiazine core
Alkylation3-Methoxybenzyl chloride, K₂CO₃, DMFIntroduction of 3-methoxybenzyl group
OxidationH₂O₂, acetic acidSulfone formation (5,5-dioxide)

These steps highlight the compound’s dependence on ultrasonication or microwave-assisted methods to enhance reaction efficiency and yield .

Amino Group Reactivity

The primary amino group participates in:

  • Schiff base formation : Reacts with aldehydes (e.g., 2,3-dichlorobenzaldehyde) under mild acidic conditions to form imine derivatives .

  • Acylation : Treating with acetyl chloride yields acetamide derivatives, confirmed via NMR.

Carbonitrile Group Reactivity

  • Hydrolysis : Under basic conditions (NaOH, H₂O/EtOH), the carbonitrile converts to a carboxylate, though this reaction is slow due to steric hindrance.

  • Nucleophilic addition : Reacts with Grignard reagents to form ketones after hydrolysis.

Aryl Ether Groups

  • Demethylation : The 4-ethoxyphenyl group undergoes cleavage with BBr₃ in CH₂Cl₂ to produce phenolic derivatives.

  • Electrophilic substitution : The methoxybenzyl group directs nitration or sulfonation at para positions .

Cross-Coupling Reactions

The compound engages in transition-metal-catalyzed reactions:

Reaction Type Catalyst/Reagents Product
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, aryl boronic acidBiaryl derivatives (C–C bond formation)
SonogashiraCuI, PdCl₂, terminal alkyneAlkynylated analogs

These reactions modify the aromatic rings while preserving the benzothiazine dioxide core.

Redox Reactions

  • Reduction : The sulfone group (5,5-dioxide) resists common reducing agents (e.g., NaBH₄), but LiAlH₄ partially reduces it to a sulfide .

  • Oxidation : Ozonolysis cleaves the pyran ring, yielding fragmented carbonyl compounds.

Biological Interaction-Related Reactions

In enzymatic environments (e.g., monoamine oxidase inhibition):

  • Hydrogen bonding : The amino and sulfone groups interact with catalytic residues via H-bonds.

  • Electrostatic interactions : The methoxybenzyl moiety engages in π-π stacking with aromatic enzyme pockets .

Stability and Degradation

  • Hydrolytic stability : Stable in neutral aqueous solutions but degrades under strongly acidic/basic conditions via sulfone hydrolysis.

  • Thermal stability : Decomposes above 250°C, confirmed by TGA.

Key Research Findings

  • Microwave optimization : Reaction yields improve from 65% to 89% under microwave irradiation (400 W, 2 min) compared to conventional heating .

  • Regioselectivity : The 3-methoxybenzyl group directs electrophilic substitutions to the ortho position of the benzothiazine ring .

  • Biological relevance : Derivatives synthesized via Schiff base reactions show enhanced tyrosine kinase inhibition (IC₅₀ = 0.42 μM vs. EGFR) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.